2-Dodecoxyethyl hydrogen sulfate
Description
Nomenclature and Structural Classification within Anionic Surfactant Categories
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2-dodecoxyethyl hydrogen sulfate (B86663). nih.gov This nomenclature precisely describes its molecular architecture. The structure consists of a twelve-carbon alkyl chain (dodecyl group), which forms the hydrophobic tail, connected via an ether linkage to an ethylene (B1197577) oxide unit (the "ethoxy" part). This assembly is then terminated with a sulfate group (-OSO₃H), which acts as the hydrophilic head. nih.govguidechem.com
Within the broader classification of surfactants, 2-dodecoxyethyl hydrogen sulfate belongs to the anionic category. Anionic surfactants are defined by the presence of a negatively charged head group in their dissociated form. lamberti.compcc.eu The sulfate group on this compound is what imparts this anionic character.
More specifically, it is a member of the alkyl ether sulfate (AES) or ethoxylated alkyl sulfate subclass. ontosight.aiessentialchemicalindustry.org This subclass is distinguished from simple alkyl sulfates (like sodium dodecyl sulfate) by the insertion of one or more ethylene oxide units between the alkyl chain and the sulfate head. essentialchemicalindustry.orgswiftcraftymonkey.blog This ethoxylation step is crucial as it modifies the surfactant's properties, generally leading to increased water solubility, improved foaming stability, and reduced irritation to skin compared to their non-ethoxylated counterparts. researchgate.net The general chemical formula for the sodium salt of an ethoxylated alkyl sulfate is CH₃(CH₂)ₙ(OCH₂CH₂)ₘOSO₃Na, where for the sodium salt of this compound, n=11 and m=1. nih.gov
Table 1: Structural and Classification Details of this compound This interactive table summarizes the key nomenclature and classification features of the compound.
| Attribute | Description | Reference |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| Synonyms | 2-(Dodecyloxy)ethyl hydrogen sulfate, Ethylene glycol lauryl ether sulfate | nih.gov |
| Surfactant Class | Anionic Surfactant | lamberti.compcc.eu |
| Surfactant Subclass | Ethoxylated Alkyl Sulfate (Alkyl Ether Sulfate) | ontosight.aiessentialchemicalindustry.org |
| Hydrophobic Moiety | Dodecyl (C₁₂) alkyl chain | nih.gov |
| Hydrophilic Moiety | Sulfate head group (-OSO₃H) | nih.gov |
| Distinguishing Feature | Single ethylene oxide unit linking the alkyl chain and sulfate group | essentialchemicalindustry.orgswiftcraftymonkey.blog |
Historical Context of Research on Ethoxylated Alkyl Sulfates in Material Science and Environmental Chemistry
The development of ethoxylated alkyl sulfates is rooted in the broader history of synthetic detergents. Following the initial commercialization of fatty alcohol sulfates in the 1930s, chemical research sought to improve upon their properties. wikipedia.orgwikipedia.org The process of ethoxylation, developed in the 1930s by IG Farben, provided a pathway to create alcohol ethoxylates, which could then be sulfated to produce alkyl ether sulfates. wikipedia.org
In material science , early research and application of these surfactants were heavily focused on their superior performance in areas like emulsion polymerization. Their ability to act as effective emulsifiers and stabilizers was critical in the manufacturing of synthetic latexes, which are foundational components of paints, adhesives, and coatings. lamberti.com The presence of both an anionic charge and a polyoxyethylene chain provides a combination of electrostatic and steric stabilization, which is highly effective in preventing particle agglomeration. lamberti.com
In environmental chemistry , the widespread use of ethoxylated alkyl sulfates in household cleaning products from the mid-20th century onwards prompted significant research into their environmental fate and impact. nih.govcleaninginstitute.org A substantial body of work has been dedicated to studying their biodegradability. Research has consistently shown that alkyl ether sulfates are readily biodegradable under both aerobic and anaerobic conditions, with wastewater treatment plants achieving high removal rates. cleaninginstitute.orgoup.com Studies have also investigated how factors like alkyl chain length and the degree of ethoxylation influence aquatic toxicity, generally finding that toxicity varies with these structural parameters. cleaninginstitute.org This extensive research has been crucial for conducting comprehensive environmental safety assessments for this class of high-volume chemicals. nih.gov
Significance of this compound in Contemporary Academic Research and Emerging Applications
This compound and its related alkyl ether sulfates continue to be a subject of significant academic and industrial research. Their predictable self-assembly behavior in solution makes them model compounds for fundamental studies in colloid and interface science.
One major area of contemporary research is in subsurface remediation . Ethoxylated anionic surfactants are being evaluated for their potential to enhance the cleanup of contaminated soil and groundwater. researchgate.net Their ability to solubilize non-polar contaminants like polycyclic aromatic hydrocarbons (PAHs) and their lower tendency to adsorb onto soil particles compared to non-ethoxylated surfactants make them promising candidates for surfactant-enhanced aquifer remediation (SEAR) technologies. researchgate.net
In the realm of emerging applications , these surfactants are being explored for use in advanced material synthesis and biotechnology. Their role as templates or structure-directing agents in the formation of mesoporous materials is an active area of investigation. Furthermore, their interactions with biological molecules are being harnessed in pharmaceutical applications. For instance, they can be used as solubilizing agents for poorly soluble drugs and as components in drug delivery systems to enhance the penetration of active ingredients through biological membranes. atamankimya.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
50602-06-7 |
|---|---|
Molecular Formula |
C14H30O5S |
Molecular Weight |
310.45 g/mol |
IUPAC Name |
2-dodecoxyethyl hydrogen sulfate |
InChI |
InChI=1S/C14H30O5S/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17/h2-14H2,1H3,(H,15,16,17) |
InChI Key |
QTDIEDOANJISNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCOS(=O)(=O)O |
Related CAS |
26183-44-8 26183-44-8 (Parent) |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Synthesis Routes
Ethoxylation of Dodecyl Alcohol: Mechanistic and Catalytic Considerations for Controlled Ethoxy Chain Lengths
Ethoxylation is a chemical reaction where ethylene (B1197577) oxide is added to a substrate, in this case, dodecyl alcohol (also known as lauryl alcohol). wikipedia.org This process converts the alcohol into an alcohol ethoxylate, specifically 2-dodecoxyethanol, which has the formula R(OC2H4)nOH where 'n' ideally equals one. wikipedia.orgyoutube.com The reaction is highly exothermic and typically occurs at elevated temperatures (130-180°C) and pressures (1-6 atmospheres), requiring careful control to prevent thermal runaway. wikipedia.orgyoutube.com
A significant challenge in ethoxylation is controlling the length of the polyoxyethylene chain. The initial alcohol and the resulting alcohol ethoxylates can both react with ethylene oxide, often leading to a mixture of products with varying numbers of ethoxy units (homologs). wikipedia.org Achieving a narrow product distribution, especially for a specific chain length like n=1, requires sophisticated catalytic systems. wikipedia.org
The choice of catalyst is a primary factor influencing the product distribution in ethoxylation reactions. acs.org Catalysts for this process can be broadly classified as homogeneous or heterogeneous. acs.orgresearchgate.net
Homogeneous Catalysts: These catalysts exist in the same phase as the reactants. biodieselmagazine.com Basic catalysts like potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) are commonly used in industrial applications. wikipedia.orgresearchgate.net They are effective in facilitating the insertion of ethylene oxide but tend to produce a broad distribution of ethoxy chain lengths, often leaving a high concentration of unreacted alcohol. acs.orgresearchgate.net The mechanism involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then attacks the ethylene oxide ring. core.ac.uk The reactivity of ethoxylated alcohols can be higher than the starting alcohol, leading to this broad distribution. wikipedia.org
Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. biodieselmagazine.com They are often favored for producing narrow-range ethoxylates (NREs). researchgate.net Acidic catalysts, such as BF3 and SbCl4, can yield a narrower molecular weight distribution but may also generate more byproducts like poly(ethylene glycol) (PEG). acs.orgresearchgate.net Advanced heterogeneous catalysts, like certain layered double hydroxides or modified aluminum alkoxides, have been developed to offer better control and selectivity, resulting in a lower concentration of byproducts and unreacted alcohol. acs.orgresearchgate.net These catalysts can be removed by simple filtration at the end of the reaction. acs.org
Table 1: Comparison of Catalyst Types in Dodecyl Alcohol Ethoxylation
| Catalyst Type | Examples | Advantages | Disadvantages | Product Distribution |
|---|---|---|---|---|
| Homogeneous (Basic) | KOH, NaOH, NaOCH₃ | Low cost, high reaction rates researchgate.netcore.ac.uk | Difficult to remove, broad product distribution, high unreacted alcohol acs.orgresearchgate.net | Broad (Poisson-like) |
| Homogeneous (Acidic) | BF₃, SbCl₄ | Narrower distribution than basic catalysts acs.orgresearchgate.net | High byproduct formation (e.g., PEG), catalyst removal issues acs.org | Narrower |
| Heterogeneous | Layered Double Hydroxides, Modified Metal Alkoxides | Narrow product distribution, easy catalyst removal (filtration), reusable acs.orgresearchgate.net | Can be more expensive, potentially lower activity than homogeneous catalysts acs.org | Narrow |
Besides the catalyst, several reaction parameters critically affect the average degree of ethoxylation and the distribution of homologs. youtube.com
Temperature and Pressure: Ethoxylation is typically conducted at temperatures between 130°C and 180°C and pressures of 1 to 6 atmospheres. wikipedia.orgyoutube.com Higher temperatures generally increase the reaction rate but can also lead to broader product distribution and increased formation of byproducts.
Catalyst Concentration: The concentration of the catalyst influences the reaction rate. acs.org For homogeneous catalysts, a higher concentration speeds up the reaction but must be carefully controlled to manage the exothermicity.
Molar Ratio of Reactants: The ratio of ethylene oxide to dodecyl alcohol is the most direct factor determining the average degree of ethoxylation. To synthesize 2-dodecoxyethyl hydrogen sulfate (B86663), a low molar ratio is used to favor the addition of a single ethylene oxide unit.
Water Content: The presence of water in the reaction mixture is detrimental as it can react with ethylene oxide to form unwanted glycols. Therefore, the reaction is carried out under anhydrous conditions, often with the reactor being purged with an inert gas like nitrogen. google.comgoogle.com
Sulfation Reactions for Ester Formation
The second major step is the sulfation of the 2-dodecoxyethanol intermediate. In this reaction, the terminal hydroxyl group of the ethoxylate is converted to a sulfate ester, forming 2-dodecoxyethyl hydrogen sulfate (an acid sulfate). google.com This process is also known as sulfonation in industrial terms, although chemically it is a sulfation (C-O-S bond formation).
Several sulfating agents can be employed, each with specific characteristics and applications. google.com
Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid can directly sulfate alcohols. researchgate.netnih.gov However, the reaction is an equilibrium process where the water produced can lead to incomplete conversion, typically around 65% yield with equimolar concentrations. nih.gov
Chlorosulfonic Acid (ClSO₃H): This is a highly reactive and widely used sulfating agent for producing alcohol sulfates and ether sulfates. google.comchemithon.com The reaction is rapid and produces hydrogen chloride (HCl) gas as a byproduct, which must be removed. google.com While effective, it can be difficult to control, and direct sulfation of some alcohols can require very low temperatures to achieve a high degree of sulfation. google.com The molar ratio of alcohol to chlorosulfonic acid is typically kept close to 1:1. google.comgoogle.com
Sulfur Trioxide (SO₃): In large-scale industrial production, falling film reactors are often used where liquid alcohol ethoxylate reacts with a gaseous stream of sulfur trioxide diluted in dry air or nitrogen. albright.com.auwindows.net This continuous process is efficient but requires precise control to avoid charring and the formation of byproducts like 1,4-dioxane. chemithon.comshell.com
Sulfamic Acid (H₂NSO₃H): Sulfamic acid is a milder, solid sulfating agent. nih.govchemithon.com It is less reactive and more expensive, often used when other agents fail or for specific applications like sulfating alkylphenol ethoxylates where it won't react with the aromatic ring. nih.govchemithon.com The reaction is typically performed batchwise at elevated temperatures (110-160°C) and directly yields the ammonium (B1175870) salt of the sulfate ester, eliminating the need for a separate neutralization step if the ammonium salt is the desired product. chemithon.comlamberti.com
Table 2: Comparison of Common Sulfating Agents
| Sulfating Agent | Formula | Key Features | Process Type | Byproducts |
|---|---|---|---|---|
| Sulfuric Acid | H₂SO₄ | Equilibrium reaction, limited yield nih.gov | Batch | Water |
| Chlorosulfonic Acid | ClSO₃H | Highly reactive, common for lab/batch scale google.comchemithon.com | Batch/Continuous | Hydrogen Chloride (HCl) google.com |
| Sulfur Trioxide | SO₃ | Very reactive, used in continuous industrial processes albright.com.auwindows.net | Continuous (Falling Film) | 1,4-dioxane, other esters shell.com |
| Sulfamic Acid | H₂NSO₃H | Mild, solid reagent; produces ammonium salt directly chemithon.comlamberti.com | Batch | None (forms ammonium salt) |
Since 2-dodecoxyethanol has only one primary hydroxyl group, regioselectivity is not a concern. The focus of optimization is on maximizing yield and minimizing side reactions.
Stoichiometry: The molar ratio of the sulfating agent to the alcohol ethoxylate is critical. A slight excess of the sulfating agent is sometimes used to ensure complete conversion, but a large excess can lead to byproduct formation and degradation. google.com For SO₃ sulfation, the molar feed ratio is maintained close to 1.0 to maximize conversion while minimizing color formation and byproducts. shell.com
Temperature Control: Sulfation reactions are exothermic. Effective cooling is necessary to maintain the reaction temperature within an optimal range (e.g., 40-50°C for SO₃ sulfation) to prevent degradation of the product and the formation of colored impurities. google.com
Reaction Time: The reaction time must be sufficient for complete conversion but short enough to prevent the degradation of the acid sulfate product, which can be unstable.
Neutralization and Salt Formation Processes
The final step in the synthesis is the neutralization of the highly acidic this compound. google.com This is done immediately after the sulfation step to produce the more stable and commercially useful salt, such as sodium 2-dodecoxyethyl sulfate. wikipedia.orglamberti.com
The neutralization is typically carried out by adding a base, such as aqueous sodium hydroxide (NaOH), potassium hydroxide (KOH), or ammonia/alkanolamines like triethanolamine. wikipedia.orggoogle.com The process must be carefully controlled to maintain a specific pH range (e.g., pH 6-14 for sodium salts) and low temperature to prevent hydrolysis of the sulfate ester bond. albright.com.au Hydrolysis, which is accelerated by high temperatures (>60°C) or low pH (<3), would break down the molecule back into the alcohol ethoxylate and sulfuric acid. albright.com.au In some continuous processes, the intermediate acid is added to the neutralizing agent in a loop reactor with efficient cooling. shell.com
Exploration of Bio-Renewable Feedstocks and Green Chemistry Principles in Synthesis
The shift towards a circular economy has spurred significant research into bio-based alternatives for chemical manufacturing. researchgate.net For surfactants like this compound, this involves utilizing renewable raw materials and adopting greener synthetic pathways.
The primary raw materials for the synthesis are fatty alcohols and ethylene oxide. elchemy.com The lipophilic dodecyl group is derived from dodecyl alcohol, which is readily sourced from renewable biological materials. Coconut and palm oil are major feedstocks due to their high content of lauric acid, a 12-carbon fatty acid that is a key precursor for dodecyl alcohol. elchemy.comchemi.co.za The use of these plant-based oils represents a significant application of green chemistry's principle of using renewable feedstocks, moving away from traditional non-renewable petroleum sources. seatexcorp.com
Furthering the application of green chemistry, different manufacturing processes for the fatty alcohol ethoxylate intermediate offer varying degrees of sustainability. The Ziegler process, which uses a specific catalyst, is often employed when starting from coconut or palm oil and yields a more selective product with fewer impurities. chemi.co.zachemger.com In contrast, the OXO process can handle a broader range of feedstocks, including petroleum-based ones, but may be less selective. chemger.com The choice of process is critical, with the Ziegler method being preferred for creating higher purity products for specific applications. chemger.com
While the direct synthesis of this compound follows a well-trodden path, the broader field of surfactant science is exploring novel green routes. Research into creating surfactants from biomass-derived monosaccharides, such as l-Arabinose and d-Galacturonic acid from sugar beet pulp, highlights a frontier in sustainable chemistry. nih.gov These studies aim to produce novel bio-based surfactants with comparable or superior properties and lower skin irritation potential than conventional surfactants. researchgate.netnih.gov
| Feedstock | Source Type | Key Component | Relevance to Green Chemistry |
|---|---|---|---|
| Coconut Oil | Bio-Renewable | Lauric Acid (~50%) | Utilizes renewable plant-based resources, reducing reliance on fossil fuels. chemi.co.za |
| Palm Kernel Oil | Bio-Renewable | Lauric Acid (~45%) | A primary renewable source for the 12-carbon chain needed for the dodecyl group. chemi.co.za |
| Petroleum | Non-Renewable | Various Hydrocarbons | Traditional feedstock; less sustainable and the target for replacement by bio-based alternatives. chemi.co.zaseatexcorp.com |
| Principle/Method | Description | Advantage |
|---|---|---|
| Use of Renewable Feedstocks | Sourcing fatty alcohols from plant oils like coconut or palm. elchemy.com | Reduces carbon footprint and dependence on finite petrochemical resources. seatexcorp.com |
| Ziegler Process | A catalytic process for the ethoxylation of fatty alcohols. chemger.com | Offers higher product selectivity and purity compared to the OXO process. chemi.co.zachemger.com |
| Novel Bio-Based Surfactants | Research into synthesizing surfactants from other biomass sources like monosaccharides. nih.gov | Creates new, potentially biodegradable and less irritating surfactants, expanding the portfolio of green chemicals. researchgate.net |
Process Engineering Aspects in Laboratory and Pilot-Scale Synthesis
The sulfation of 2-dodecoxyethanol is a highly exothermic reaction requiring precise control of process parameters to ensure high yield and product quality. youtube.com Process engineering plays a crucial role in managing this reaction at both laboratory and pilot scales, with a notable evolution from batch to continuous processing. chemithon.comnih.gov
Batch Synthesis: At the laboratory scale, batch synthesis is often performed in stirred-tank reactors. chemithon.com These reactors, typically glass-lined or stainless steel, are equipped with heating and cooling coils to manage the reaction temperature. chemithon.com Common sulfating agents for batch processes include chlorosulfonic acid and sulfamic acid. chemithon.com When using chlorosulfonic acid, the reaction evolves hydrogen chloride (HCl) gas, which must be removed via an absorber, often under a slight vacuum to drive the reaction to completion. chemithon.comgoogle.com Sulfamic acid sulfation is also conducted in a sealed, stirred tank reactor, typically under a nitrogen blanket to exclude moisture and oxygen. chemithon.com
Continuous Synthesis and Process Intensification: For pilot- and industrial-scale production, continuous processes are favored due to their enhanced safety, efficiency, and consistency. nih.govrsc.org The most common industrial method is the reaction of the alcohol ethoxylate with diluted sulfur trioxide (SO₃) gas in a continuous falling-film reactor. chemithon.comchemicalbook.com In this setup, the liquid alcohol ethoxylate is applied as a thin film to the reactor walls, providing a large surface area for the rapid reaction with SO₃ gas. chemicalbook.com This design allows for excellent heat removal, which is critical for controlling the highly exothermic sulfation. youtube.com
The adoption of continuous flow chemistry, also known as process intensification, represents a significant advancement. nih.govspringernature.com This methodology utilizes micro- or milli-reactors, such as continuous stirred-tank reactors (CSTRs) or plug flow reactors (PFRs), to achieve superior control over reaction conditions. youtube.comnih.gov The small reactor volumes and high surface-area-to-volume ratios enable precise temperature management and efficient mixing, minimizing side reactions and improving safety. youtube.com For scaling up, these systems are often "scaled out" by running multiple units in parallel. An integrated continuous flow process can telescope multiple reaction steps—such as the sulfation and subsequent neutralization—without isolating intermediates, which reduces waste and processing time. acs.org
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Scale | Laboratory to small pilot scale. chemithon.com | Pilot to large industrial scale. nih.govrsc.org |
| Safety | Higher risk due to large volumes of reactants and poor heat dissipation for exothermic reactions. chemithon.com | Inherently safer due to small reaction volumes and superior heat transfer. youtube.comspringernature.com |
| Control | Difficult to maintain uniform temperature and concentration. chemithon.com | Precise control over temperature, residence time, and stoichiometry. youtube.comnih.gov |
| Efficiency | Lower space-time yield; involves downtime between batches. nih.gov | Higher space-time yield; allows for uninterrupted production. nih.gov |
| Scalability | Problematic; heat transfer issues become more severe with larger volumes. | Easier to scale up or "scale out" by adding more reactor units. rsc.org |
| Process Type | Equipment | Key Parameters and Considerations |
|---|---|---|
| Batch (Lab Scale) | Glass-lined or stainless steel stirred-tank reactor. chemithon.com | Reagent: Chlorosulfonic acid or Sulfamic acid. chemithon.com Temperature control via heating/cooling jackets. chemithon.com Removal of gaseous byproducts (e.g., HCl). chemithon.comgoogle.com |
| Continuous (Pilot/Industrial) | Falling-film reactor. chemicalbook.com | Reagent: Gaseous sulfur trioxide (SO₃) diluted with dry air. chemithon.com Efficient cooling of reactor walls is critical. chemicalbook.com Rapid quenching of the resulting acid post-reaction. chemicalbook.com |
| Continuous Flow (Advanced) | Continuous Stirred-Tank Reactors (CSTRs) or Plug Flow Reactors (PFRs). nih.gov | Precise control of residence time and temperature. nih.gov Enables telescoping of reaction and neutralization steps. acs.org Minimizes risk of clogging and reactor failure. springernature.com |
Molecular Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Influence of Alkyl Chain Length on Molecular and Colloidal Behavior
The length of the alkyl chain is a critical determinant of the physicochemical properties of alkyl ethoxy sulfates. Generally, an increase in the alkyl chain length enhances the hydrophobicity of the surfactant molecule. nih.govrsc.org This increased hydrophobicity leads to a lower critical micelle concentration (CMC), the concentration at which surfactant molecules self-assemble into micelles. rsc.orgrsc.org For instance, studies on various anionic surfactants have demonstrated that longer alkyl chains more effectively reduce surface tension. nih.govrsc.org
The stability of emulsions and foams can also be influenced by the alkyl chain length. Longer chains can lead to more stable foams and emulsions due to stronger hydrophobic interactions within the aggregates. researchgate.netresearchgate.net Research on sodium alkyl sulfates and sodium fatty acid methyl ester sulfonates with varying alkyl chain lengths (C8-C14) has shown a correlation between chain length and effects on model skin proteins and lipid bilayers. nih.gov Specifically, the ability to permeate a reconstructed human epidermal model was found to be in the order of C10 > C12 > C14 for both surfactant types. nih.gov
Furthermore, the thermal stability of surfactant complexes can be affected, with longer alkyl chains generally contributing to higher thermal stability. rsc.org The table below summarizes the effect of alkyl chain length on key surfactant properties.
Table 1: Influence of Alkyl Chain Length on Surfactant Properties
| Property | Effect of Increasing Alkyl Chain Length |
|---|---|
| Critical Micelle Concentration (CMC) | Decreases rsc.orgrsc.org |
| Surface Tension Reduction | Increases nih.govrsc.org |
| Hydrophobicity | Increases nih.govrsc.org |
| Emulsion/Foam Stability | Generally Increases researchgate.netresearchgate.net |
| Thermal Stability | Generally Increases rsc.org |
Impact of Ethoxy Group Number on Interfacial and Solution Properties
The introduction of ethoxy (EO) groups between the hydrophobic alkyl chain and the hydrophilic sulfate (B86663) headgroup significantly modifies the properties of the surfactant. The presence and number of these groups influence solubility, salt tolerance, and interfacial behavior. nih.gov
Increasing the number of ethoxy groups generally enhances the surfactant's tolerance to electrolytes and its ability to solubilize hydrocarbons like naphthalene (B1677914) and pyrene (B120774) when compared to non-ethoxylated counterparts. researchgate.net For example, sodium lauryl ether sulfates (SLES) with one, two, or three EO units have demonstrated high electrolyte tolerance. researchgate.net However, increasing the number of ethoxy groups can lead to a less compact arrangement of surfactant molecules at the air-water interface, resulting in a decrease in the surface excess concentration (Γmax) and an increase in the minimum surface area per molecule (Amin). nih.gov This is because the expanded hydrophilic portion of the molecule occupies more space at the interface. nih.gov
The degree of ethoxylation also plays a role in the interaction with other substances. For instance, in the context of subsurface remediation, ethoxylated anionic surfactants with two or more EO units have shown reduced precipitation in the presence of calcium ions. researchgate.net The table below illustrates the general trends observed with an increasing number of ethoxy groups.
Table 2: Impact of Ethoxy Group Number on Surfactant Properties
| Property | Effect of Increasing Ethoxy Group Number |
|---|---|
| Electrolyte Tolerance | Increases nih.govresearchgate.net |
| Hydrocarbon Solubilization | Increases researchgate.net |
| Surface Excess Concentration (Γmax) | Decreases nih.gov |
| Minimum Surface Area per Molecule (Amin) | Increases nih.gov |
| Precipitation with Divalent Cations | Decreases researchgate.net |
Role of Counterions in Modulating Surfactant Performance and Aggregation
The counterion associated with the anionic sulfate headgroup plays a crucial role in the surfactant's aggregation behavior and interfacial properties. The nature of the counterion affects the critical micelle concentration (CMC), the degree of micelle ionization, and the stability of foams and aggregates. researchgate.netnih.govcsun.edunih.gov
For dodecyl sulfate surfactants, the CMC has been observed to decrease in the order of Li+ > Na+ > K+ > Cs+. researchgate.net This trend is related to the increasing binding of the counterions to the micelles, which screens the electrostatic repulsions between the ionic headgroups. researchgate.net Smaller, more hydrated ions are less effective at screening these charges. researchgate.net
The type of counterion also influences foam stability. At concentrations above the CMC, the foam stability of cesium dodecyl sulfate (CsDS) and magnesium dodecyl sulfate (Mg(DS)2) is significantly greater than that of lithium dodecyl sulfate (LiDS) and sodium dodecyl sulfate (NaDS), suggesting that more stable micelles contribute to higher foam stability. nih.gov Surface viscosity measurements correlate with this trend, indicating that CsDS and Mg(DS)2 molecules are more tightly packed at the air/water interface. nih.gov
Studies have also explored the effects of larger, organic counterions like tetraalkylammonium ions. csun.edu For these ions, the CMC was found to decrease as the size of the counterion increased (CsDS > TMADS > TEADS > TPADS > TBADS). csun.edu However, the large size of these ions can also create steric hindrance, which may limit micelle size and growth. csun.edu The table below summarizes the effects of different counterions on the properties of dodecyl sulfate surfactants.
Table 3: Effect of Counterions on Dodecyl Sulfate Surfactant Properties
| Counterion | CMC Trend | Foam Stability (above CMC) | Micelle Ionization Degree |
|---|---|---|---|
| Li+ | Highest researchgate.netnih.gov | Lower nih.gov | - |
| Na+ | Intermediate researchgate.netnih.govnih.gov | Lower nih.gov | Highest (for SDS) csun.edu |
| K+ | Lower researchgate.netnih.gov | - | - |
| Cs+ | Lower researchgate.netnih.gov | Higher nih.gov | - |
| Mg++ | Lowest nih.gov | Higher nih.gov | - |
| Tetraalkylammonium | Decreases with increasing size csun.edu | - | Decreases with increasing size csun.edu |
Correlation of Molecular Features with Surfactant Functionality
For instance, the combination of a longer alkyl chain and an appropriate number of ethoxy groups can lead to surfactants with both excellent interfacial properties and good tolerance to hard water and electrolytes. researchgate.netresearchgate.net The insertion of a polyoxypropylene (PPO) spacer in "extended" surfactants can create a "rugby-shaped" molecular geometry at the air/water interface, leading to superior cleaning properties. researchgate.net
The choice of counterion further refines the surfactant's properties. As discussed, a more strongly binding counterion can lower the CMC and enhance foam stability. researchgate.netnih.gov The substrate on which the surfactant adsorbs also plays a role, with surface curvature affecting the morphology of surfactant aggregates and the distribution of counterions. aps.org
Computational Chemistry Approaches for SAR/QSAR Model Development and Validation
Computational chemistry provides powerful tools for developing and validating Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models. protoqsar.comnih.govnih.govspringernature.comuniroma1.it These in silico methods use the chemical structure of a molecule to predict its biological or physicochemical properties, reducing the need for extensive experimental testing. nih.govspringernature.com
Molecular dynamics (MD) simulations are a key computational technique used to study surfactant systems at an atomic level. researchgate.netamazonaws.comacs.orgscilit.comacs.org MD simulations can provide insights into micelle formation, the interaction of surfactants with polymers and surfaces, and the distribution of counterions around micelles. aps.orgresearchgate.netscilit.com For example, simulations have shown that in a sodium dodecyl sulfate (SDS) micelle, the polymer poly(ethylene oxide) (PEO) resides on the micelle surface, driven by hydrophobic interactions. researchgate.net
QSAR models are developed using statistical and machine learning methods to find correlations between molecular descriptors and a specific activity. protoqsar.com These models can be qualitative (SAR), identifying structural fragments responsible for a property, or quantitative (QSAR), predicting a specific value for that property. protoqsar.comnih.gov The development of robust QSAR models requires careful validation to ensure their predictive power. uniroma1.it
The choice of force field in MD simulations is critical for obtaining accurate results. acs.org Different force fields can lead to different predictions of micelle structure and behavior, highlighting the importance of selecting appropriate parameters for the system being studied. acs.org
Colloidal and Interfacial Science of 2 Dodecoxyethyl Hydrogen Sulfate Systems
Surface Activity and Interfacial Tension Reduction Mechanisms at Liquid-Air and Liquid-Liquid Interfaces
2-Dodecoxyethyl hydrogen sulfate (B86663), and its corresponding salts such as sodium 2-dodecoxyethyl sulfate, are effective at reducing the surface tension at liquid-air and liquid-liquid interfaces. This property is fundamental to its function as a detergent, emulsifier, and foaming agent. tiiips.com The amphiphilic molecules of the surfactant adsorb at the interface, orienting themselves with their hydrophobic tails towards the non-polar phase (air or oil) and their hydrophilic heads towards the aqueous phase. This arrangement disrupts the cohesive energy at the surface of the water, thereby lowering the surface tension.
The following table would typically present surface tension values at different concentrations, but this specific data was not found in the search results.
| Concentration (mol/L) | Surface Tension (mN/m) at Liquid-Air Interface | Interfacial Tension (mN/m) vs. a specific oil |
| Data not available | Data not available | Data not available |
| Interactive Data Table: Data on the specific surface and interfacial tension values for 2-dodecoxyethyl hydrogen sulfate is not available in the provided search results. |
Micellization Behavior and Critical Micelle Concentration (CMC) Investigations
Above a certain concentration in an aqueous solution, known as the critical micelle concentration (CMC), individual surfactant molecules (monomers) of this compound self-assemble into organized aggregates called micelles.
The formation of micelles is a spontaneous process driven by thermodynamics, primarily the hydrophobic effect. The hydrophobic tails of the surfactant molecules are expelled from the aqueous environment and aggregate in the core of the micelle, while the hydrophilic heads form a protective shell that interacts with the surrounding water molecules. This process is entropically favorable as it releases the ordered water molecules that were surrounding the hydrophobic chains of the monomers.
The thermodynamics of micellization can be described by the standard Gibbs free energy of micellization (ΔG°mic), which is related to the CMC by the equation:
ΔG°mic = RT ln(CMC)
where R is the gas constant and T is the absolute temperature. The enthalpy (ΔH°mic) and entropy (ΔS°mic) of micellization can be determined from the temperature dependence of the CMC.
Specific thermodynamic data for the micellization of this compound is not available in the provided search results. However, a study on the complexation of sodium lauryl ether sulfates (SLES), a category that includes sodium 2-dodecoxyethyl sulfate, with a polycation determined a critical aggregation concentration (CAC) through surface tension and fluorescence spectroscopy measurements. tiiips.com
The following table would typically present the thermodynamic parameters for micelle formation.
| Thermodynamic Parameter | Value | Conditions (Temperature, Solvent) |
| Critical Micelle Concentration (CMC) | Data not available | Data not available |
| ΔG°mic (kJ/mol) | Data not available | Data not available |
| ΔH°mic (kJ/mol) | Data not available | Data not available |
| ΔS°mic (J/mol·K) | Data not available | Data not available |
| Interactive Data Table: Specific thermodynamic data for the micellization of this compound is not available in the provided search results. |
The structure and morphology of micelles formed by this compound can vary depending on factors such as concentration, temperature, ionic strength, and the presence of additives. At concentrations just above the CMC, surfactants typically form spherical micelles. As the concentration increases, these spherical micelles can grow and transition into other shapes, such as rod-like or worm-like micelles, and in some cases, can form more complex structures like vesicles.
Detailed experimental data on the specific structure and morphology of micelles formed by this compound, such as their aggregation number (the number of surfactant molecules in a single micelle), size, and shape, were not found in the provided search results.
The following table would typically summarize the characteristics of the micelles.
| Micellar Parameter | Value | Method of Determination |
| Aggregation Number | Data not available | Data not available |
| Micelle Shape | Data not available | Data not available |
| Micelle Diameter (nm) | Data not available | Data not available |
| Interactive Data Table: Specific data on the micellar structure and morphology of this compound is not available in the provided search results. |
Formation and Stabilization of Emulsions and Dispersions
This compound and its salts are widely used as emulsifying and dispersing agents in various formulations.
An emulsion is a dispersion of one liquid in another immiscible liquid, such as oil in water (O/W) or water in oil (W/O). This compound, being an anionic surfactant, is particularly effective at stabilizing O/W emulsions. The stabilization mechanism involves several key processes:
Reduction of Interfacial Tension: As discussed earlier, the surfactant lowers the interfacial tension between the oil and water phases, which reduces the energy required to create the large interfacial area of a fine emulsion. tiiips.com
Formation of a Protective Interfacial Film: The surfactant molecules adsorb at the oil-water interface, forming a protective film around the dispersed droplets. This film acts as a mechanical barrier, preventing the droplets from coalescing.
Electrostatic Repulsion: As an anionic surfactant, the sulfate head groups impart a negative charge to the surface of the oil droplets. This results in electrostatic repulsion between the droplets, further preventing their aggregation and coalescence.
Emulsions can be destabilized through processes such as creaming (or sedimentation), flocculation, coalescence, and phase inversion. These can be triggered by factors like temperature changes, the addition of electrolytes that screen the electrostatic repulsion, or mechanical stress.
While the general principles of emulsion stabilization by surfactants like this compound are well-established, specific research findings detailing the properties of emulsions stabilized solely by this surfactant (e.g., droplet size distribution, stability over time under different conditions) were not found in the provided search results.
In addition to stabilizing liquid-liquid systems, this compound is also utilized to disperse solid particles in a liquid medium, forming a stable suspension. The mechanism of stabilization for particulate dispersions is similar to that for emulsions. The surfactant molecules adsorb onto the surface of the solid particles, with their hydrophobic tails interacting with the particle surface (if it's hydrophobic) and their hydrophilic heads extending into the aqueous phase.
This adsorption can provide stability through:
Electrostatic Stabilization: The ionic head groups create a surface charge on the particles, leading to electrostatic repulsion that prevents them from aggregating.
Steric Stabilization: The layer of adsorbed surfactant molecules can provide a steric barrier, physically preventing the particles from coming into close contact.
The effectiveness of this compound as a dispersing agent is noted in various applications. However, detailed studies quantifying its performance in specific particulate systems (e.g., particle size reduction, prevention of settling) were not identified in the provided search results.
Foaming Characteristics and Mechanisms of Foam Stability
This compound, an anionic surfactant, demonstrates notable foaming properties, which are critical in numerous industrial and commercial applications. The capacity of a surfactant solution to form foam (foamability) and the longevity of that foam (foam stability) are governed by a complex interplay of physicochemical phenomena at the gas-liquid interface.
The fundamental process of foam generation involves the dispersion of a gas within the liquid surfactant solution, creating bubbles separated by thin liquid films called lamellae. nih.gov The stability of these structures is thermodynamically unfavorable, and they tend to collapse over time. The role of this compound is to provide kinetic stability to the foam structure. This stability is achieved through several key mechanisms:
Adsorption at the Gas-Liquid Interface: Molecules of this compound rapidly adsorb at the surface of the bubbles, orienting their hydrophobic dodecyl chains towards the gas phase and their hydrophilic sulfate and ethoxy groups towards the aqueous phase. This adsorption lowers the surface tension, facilitating the creation of new surface area required for foam formation.
Electrostatic Repulsion: The adsorbed surfactant molecules impart a negative charge to the surfaces of the lamellae. This creates an electrical double layer that results in electrostatic repulsion between the two surfaces of a single lamella, counteracting the van der Waals forces that would otherwise cause the film to thin and rupture. walshmedicalmedia.com This repulsive force, known as the disjoining pressure, is crucial for preventing film drainage. youtube.com
Gibbs-Marangoni Effect: This effect provides a mechanism for self-healing of the foam lamellae. If a portion of the film is stretched and thinned, the local surfactant concentration on the surface decreases, leading to a local increase in surface tension. This gradient in surface tension induces a flow of liquid from regions of lower surface tension (higher surfactant concentration) to the thinned area, restoring the film's thickness and preventing rupture.
Surface Viscosity: The packed layer of surfactant molecules at the interface can significantly increase the surface shear and dilatational viscosity. This increased viscosity dampens mechanical shocks and retards the drainage of liquid from the lamellae, thereby enhancing foam stability.
| Parameter | Influence on this compound Foams | Mechanism |
| Concentration | Foamability and stability generally increase up to the Critical Micelle Concentration (CMC). walshmedicalmedia.com | Increased surface coverage and availability of monomers to repair thinning films. |
| Electrolytes (e.g., NaCl) | Can increase foam stability at optimal concentrations. nih.gov | Compression of the electrical double layer reduces repulsion between headgroups, allowing denser packing at the interface. Excess salt can be detrimental. nih.gov |
| pH | Stability is typically highest near neutral pH. | At low pH, protonation of the sulfate headgroup can occur, reducing the negative charge and diminishing electrostatic repulsion between lamellae surfaces. nih.gov |
Interactions with Other Surfactants, Polymers, and Macromolecules in Solution
The performance of this compound is often enhanced through its combination with other surface-active molecules. These interactions can lead to significant improvements in solution properties and interfacial behavior.
When this compound is mixed with other types of surfactants, such as non-ionic or cationic surfactants, the resulting system often exhibits properties that are superior to those of the individual components at the same total concentration. This phenomenon is known as synergism. researchgate.net
A primary manifestation of synergism is observed in the formation of mixed micelles. The critical micelle concentration (CMC) of a surfactant mixture is often significantly lower than the CMC of the individual surfactants. researchgate.net This is particularly pronounced in mixtures of anionic and non-ionic surfactants. The non-ionic surfactant molecules can insert themselves between the charged headgroups of the this compound in the micelle, reducing electrostatic repulsion. This shielding effect lowers the free energy of micellization, allowing micelles to form at a lower total surfactant concentration. researchgate.net
The behavior of these mixed systems can be analyzed using theoretical models, such as the Rubingh model, which calculates an interaction parameter (β) to quantify the strength of the interaction between the two surfactants in a mixed micelle. A negative β value indicates attractive interactions and synergism. researchgate.net
Table: Expected Synergistic Effects in Binary Mixtures with this compound (S1)
| Mixture Component (S2) | Type | Expected Interaction | Typical Interaction Parameter (β) | Primary Driver of Synergy |
| Alcohol Ethoxylate | Non-ionic | Strong Synergy | Negative and often < -1 | Reduction of electrostatic repulsion between anionic headgroups in the mixed micelle. researchgate.net |
| Alkyl Polyglucoside | Non-ionic | Synergy | Negative | Steric and hydration effects, reduction of headgroup repulsion. |
| Dodecyltrimethylammonium Bromide | Cationic | Very Strong Synergy | Highly Negative | Strong electrostatic attraction between oppositely charged headgroups, forming catanionic pairs. |
| Sodium Dodecyl Sulfate | Anionic | Near-Ideal Mixing | Close to Zero | Minimal interaction as both components have similar charge and structure. |
The formation of mixed micelles not only lowers the CMC but can also alter micellar size, shape, and solubilization capacity, leading to enhanced performance in applications like detergency and emulsification. researchgate.net
The dynamic processes of adsorption and desorption of this compound at interfaces are fundamental to its function as a surfactant. The rates of these processes determine how quickly the surfactant can stabilize newly formed interfaces (e.g., in foaming or emulsification) or modify the wettability of a solid surface.
At Fluid-Fluid Interfaces (e.g., Air-Water): The adsorption of this compound at the air-water interface is a diffusion-controlled process at low concentrations. As molecules arrive at the interface, they must orient themselves, a process that can be hindered by an energy barrier, especially at higher surface coverages. The kinetics can shift from being diffusion-controlled to being controlled by this adsorption barrier. dntb.gov.ua Desorption kinetics, the rate at which molecules leave the interface, are equally important for understanding dynamic systems where interfaces are expanding or contracting. dntb.gov.ua
At Solid-Liquid Interfaces: The adsorption of the anionic 2-dodecoxyethyl sulfate onto a solid surface is heavily influenced by the surface chemistry of the solid.
On negatively charged surfaces (e.g., silica (B1680970), mica at neutral pH): Adsorption is generally low due to electrostatic repulsion. However, in the presence of cationic polymers or multivalent cations, these can act as a bridge, facilitating the adsorption of the anionic surfactant. rsc.orgnih.gov
On positively charged surfaces (e.g., alumina): Adsorption is strong and driven by electrostatic attraction.
On hydrophobic surfaces: Adsorption is driven by the hydrophobic effect, where the alkyl tails of the surfactant adsorb onto the surface to minimize their contact with water, forming aggregates like hemimicelles or admicelles.
The interaction with polymers can significantly alter these kinetics. For example, pre-adsorbed cationic polymers on a negative substrate can create a positively charged surface that strongly attracts and binds this compound. rsc.org This can lead to the formation of complex polymer-surfactant layers at the interface with unique structural and kinetic properties. The desorption from such complex layers is often much slower than from a simple surfactant monolayer. rsc.org
Studies on the desorption kinetics of surfactants from solid surfaces, often using techniques like scanning tunneling microscopy (STM), have shown that the energy barrier for desorption can be substantial, indicating that once adsorbed, the molecules can be quite stable. nih.govresearchgate.net This has important implications for applications requiring long-term surface modification.
Chemical Reactivity and Environmental Degradation Mechanisms
Hydrolytic Degradation Pathways: Kinetics and Product Identification under Varying Environmental Conditions
The hydrolysis of 2-dodecoxyethyl hydrogen sulfate (B86663), and alkyl ether sulfates in general, is a significant degradation pathway, particularly under specific environmental conditions. njchm.comhnlcaw.com The stability of this compound is notably influenced by pH and temperature. Decomposition via hydrolysis is accelerated in acidic conditions, typically at a pH below 5, and at temperatures exceeding 40-50°C. njchm.comhnlcaw.com
The primary mechanism of hydrolysis involves the cleavage of the sulfate ester bond. This reaction yields the corresponding alcohol, 2-dodecoxyethanol, and sulfuric acid. The production of sulfuric acid can lead to a decrease in the pH of the solution, which in turn can autocatalyze further hydrolysis of the surfactant. rsc.org
Studies on the acidic degradation of SLES have shown that the rate of hydrolysis increases with the number of ethoxyl groups in the molecule. iiserpune.ac.in Conversely, the presence of electrolytes and certain low molecular weight organic acids, such as citric acid, can reduce the kinetics of hydrolysis. iiserpune.ac.in The degradation products, primarily dodecanol (B89629) and its ethoxylates, can alter the physical properties of the solution, such as surface tension. iiserpune.ac.in
| Condition | Effect on Hydrolysis Rate | Primary Products | Reference |
| Acidic pH (< 5) | Increased | 2-Dodecoxyethanol, Sulfuric Acid | njchm.comhnlcaw.com |
| High Temperature (>40°C) | Increased | 2-Dodecoxyethanol, Sulfuric Acid | njchm.comhnlcaw.com |
| Increased Ethoxylation | Increased | Corresponding poly(ethylene glycol) dodecyl ethers, Sulfuric Acid | iiserpune.ac.in |
| Presence of Electrolytes | Decreased | 2-Dodecoxyethanol, Sulfuric Acid | iiserpune.ac.in |
| Presence of Citric Acid | Decreased | 2-Dodecoxyethanol, Sulfuric Acid | iiserpune.ac.in |
Oxidative Transformation Mechanisms: Reactions with Reactive Oxygen Species and Other Oxidants
Oxidative processes contribute to the transformation of 2-dodecoxyethyl hydrogen sulfate in the environment. These reactions often involve highly reactive oxygen species (ROS) that can break down the complex organic molecule into simpler, less harmful substances.
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater. Among these, those utilizing sulfate radicals (SO₄⁻•) are particularly effective. nih.gov Sulfate radical-based AOPs (SR-AOPs) have several advantages, including a higher redox potential (2.5–3.1 V) compared to hydroxyl radicals (1.8–2.7 V), a longer half-life (30–40 µs), and effectiveness over a broader pH range (2.0–8.0). nih.govmdpi.com
Sulfate radicals can be generated through the activation of precursors like persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) using methods such as heat, ultraviolet (UV) irradiation, or transition metals. nih.gov These highly reactive radicals can effectively degrade a wide array of refractory organic contaminants. nih.govrsc.orgresearchgate.net While specific studies on the degradation of this compound by SR-AOPs are limited, the non-selective nature of these powerful oxidants suggests they would be effective in its decomposition. nih.gov
The oxidation of alkyl ether sulfates is expected to proceed through the cleavage of the ether and alkyl chains. Studies on the oxidative breakdown of the related compound, sodium lauryl sulphate, have identified dodecanol as a breakdown product. nih.gov It is plausible that the oxidation of this compound would initially yield 2-dodecoxyethanol through the cleavage of the sulfate group, followed by further oxidation. The degradation pathway would likely involve the fragmentation of the dodecyl chain and the ethoxy group, leading to the formation of smaller, more oxidized molecules such as aldehydes, carboxylic acids, and ultimately carbon dioxide and water. The specific intermediates and byproducts would depend on the oxidant and the reaction conditions. nih.gov
Biotic Degradation Pathways: Microbial Transformations and Biogeochemical Cycling
Biotic degradation is a crucial process in the removal of this compound from the environment. Numerous studies have demonstrated that alkyl ether sulfates are readily biodegradable under both aerobic and anaerobic conditions. daltosur.comnih.gov
Microorganisms, particularly bacteria, can utilize these surfactants as a source of carbon and energy. ub.ac.idnih.gov Several bacterial genera have been identified as being capable of degrading SLES, a close analog of this compound. These include Pseudomonas, Acinetobacter, Klebsiella, Serratia, and Comamonas. ub.ac.idnih.govnih.gov The widespread presence of these bacteria in environments such as wastewater treatment plants facilitates the efficient removal of alkyl ether sulfates. nih.gov Field studies have reported removal rates of 98-100% for these compounds during routine sewage treatment processes. daltosur.com
Under aerobic conditions, the biodegradation of alkyl ether sulfates is an efficient process. The initial step in the degradation pathway is often the enzymatic hydrolysis of the sulfate ester bond by sulfatase enzymes, releasing the sulfate ion and the corresponding alcohol, 2-dodecoxyethanol. nih.gov Another key mechanism is the cleavage of the ether bond. ub.ac.idnih.gov
The resulting 2-dodecoxyethanol can then undergo further degradation. The aerobic degradation of ethers often initiates with the oxidation of the carbon atom adjacent to the ether linkage, forming an unstable hemiacetal that subsequently breaks down. acs.org The long alkyl chain (dodecyl group) is typically degraded through terminal or subterminal oxidation followed by β-oxidation, a common metabolic pathway for fatty acids. researchgate.net
Studies on the biodegradation of SLES by bacterial consortia have provided insights into the kinetics of this process. For instance, a co-culture of Acinetobacter calcoaceticus and Klebsiella oxytoca demonstrated a higher growth rate and viability when degrading SLES compared to a co-culture of Serratia odorifera and Acinetobacter calcoaceticus. nih.govresearchgate.net The degradation rate can be influenced by environmental factors such as temperature and pH, with optimal conditions often being around 30°C and a neutral pH. ub.ac.idub.ac.id The presence of other readily available carbon sources can also impact the rate of SLES degradation. nih.govresearchgate.net
| Organism/Consortium | Key Findings | Reference |
| Pseudomonas aeruginosa | Capable of using SLES as a sole carbon source. Optimal degradation at 30°C and pH 7. | ub.ac.idub.ac.id |
| Acinetobacter calcoaceticus & Klebsiella oxytoca | Higher growth rate (0.26 h⁻¹) on SLES. | nih.govresearchgate.net |
| Serratia odorifera & Acinetobacter calcoaceticus | Lower growth rate (0.21 h⁻¹) on SLES. | nih.govresearchgate.net |
| Pseudomonas stutzeri & Pseudomonas nitroreducens | Capable of degrading SLES under anoxic (denitrifying) conditions. | nih.gov |
Anaerobic Biodegradation Processes in Environmental Matrices
The anaerobic biodegradation of this compound, an alkyl ether sulfate (AES), is a complex process that occurs in anoxic environments such as sewage sludge, sediments, and contaminated soils. nih.gov Unlike aerobic degradation, which often proceeds rapidly, anaerobic breakdown is slower and reliant on the synergistic activities of diverse microbial communities. The degradation pathway can be initiated by one of two primary enzymatic attacks: cleavage of the sulfate ester or scission of the ether bond.
The initial step in the anaerobic degradation of many alkyl ether sulfates involves the enzymatic cleavage of the ether bond. asm.orgnih.gov This process, known as etherase action, breaks the bond between the dodecyl group and the ethoxy moiety or within the ethoxy chain itself. Exo-cleavage, the sequential removal of two-carbon (C2) units from the hydrophilic end of the molecule, has been observed in mixed microbial cultures. asm.org This results in the formation of dodecanol and ethylene (B1197577) glycol monosulfate. The resulting dodecanol, a fatty alcohol, can then be oxidized to dodecanoic acid (lauric acid), which subsequently enters the β-oxidation pathway for further breakdown. hibiscuspublisher.com
Alternatively, some anaerobic pathways commence with the hydrolysis of the sulfate ester bond, catalyzed by an alkylsulfatase. hibiscuspublisher.com This reaction releases the sulfate group, which can then be used by sulfate-reducing bacteria as a terminal electron acceptor, and forms 2-dodecoxyethanol. The non-sulfated intermediate is then susceptible to ether bond cleavage.
In environmental matrices like anoxic marine sediments, the degradation of alkyl ether sulfates has been noted under sulfate-reducing conditions. nih.gov The process can be slow, with metabolites such as sulfophenyl carboxylates (SPCs) being detected in strictly anoxic zones, indicating that initial breakdown occurs, but complete mineralization may be limited. nih.gov The bioavailability of the surfactant can also be influenced by environmental factors, such as its partitioning into the solid phase of sludge or sediment, which may hinder microbial access.
The table below summarizes the potential initial breakdown products of this compound under anaerobic conditions.
Table 1: Initial Anaerobic Degradation Products of this compound
| Initial Reaction | Products | Subsequent Fate |
|---|---|---|
| Ether Bond Cleavage | Dodecanol and Ethylene Glycol Monosulfate | Dodecanol is oxidized to lauric acid and enters β-oxidation. |
Identification and Characterization of Responsible Microbial Consortia
The complete anaerobic mineralization of this compound is not accomplished by a single microbial species but requires the coordinated metabolic activity of a microbial consortium. nih.govnih.gov This consortium typically consists of several trophic groups that work in syntrophic relationships, where the metabolic products of one group of organisms serve as the substrate for another.
Primary Degraders (Fermentative Bacteria): The initial cleavage of the ether bond in alkyl ether sulfates is often carried out by fermentative anaerobic bacteria. asm.org These microorganisms can break down the complex surfactant molecule into smaller, more manageable compounds. Several bacterial genera have been identified as capable of ether bond scission under anaerobic conditions. These include:
Pelobacter species: Such as Pelobacter propionicus and Pelobacter venetianus, which are known to perform exo-cleavage of ethoxylate chains. asm.org
Acetobacterium species: These acetogens are also implicated in the sequential cleavage of ether linkages. asm.org
Bacteroides species: A strain of Bacteroides (PG1) was isolated that can degrade polyethylene (B3416737) glycols (PEGs), the hydrophilic portion of AES, via external depolymerization. osti.gov
These primary degraders metabolize the hydrophilic portion of the molecule (the ethoxy group), leaving the hydrophobic alkyl chain to be degraded by other members of the consortium. asm.org
Secondary Degraders (Obligate Anaerobes): The intermediates produced by the primary fermenters, such as fatty acids (e.g., lauric acid), alcohols, and sulfate, are further metabolized by other specialized groups within the consortium.
Sulfate-Reducing Bacteria (SRB): In environments where sulfate is available, SRB play a crucial role. Genera like Desulfovibrio and Desulfotomaculum are key players. osti.govnih.gov Desulfovibrio desulfuricans strain DG2 has been shown to degrade short-chain ethylene glycols. osti.gov SRB can utilize the sulfate released from the hydrolysis of the sulfate ester as an electron acceptor while oxidizing the organic intermediates. Members of the genus Desulfotomaculum have been identified in enrichment cultures that degrade complex organic compounds under sulfate-reducing conditions. nih.gov
Methanogens: In sulfate-poor environments, methanogenic archaea are the terminal members of the consortium. They utilize the final products of fermentation, such as acetate, hydrogen, and carbon dioxide, to produce methane. Methanogenic consortia have been successfully enriched to degrade ether compounds like polyethylene glycols. osti.gov
The synergistic interaction within these consortia is essential for the complete breakdown of this compound. nih.gov The initial ether or sulfate ester cleavage provides substrates for other trophic groups, leading to the eventual conversion of the organic carbon to carbon dioxide and methane.
Table 2: Microbial Genera Implicated in Anaerobic Alkyl Ether Sulfate Degradation
| Microbial Group | Genus | Metabolic Role | Reference |
|---|---|---|---|
| Primary Fermenters | Pelobacter | Exo-cleavage of ether linkages | asm.org |
| Acetobacterium | Sequential cleavage of ether linkages | asm.org | |
| Bacteroides | Degradation of polyethylene glycol chains | osti.gov | |
| Sulfate-Reducing Bacteria | Desulfovibrio | Degradation of ethylene glycols; Sulfate reduction | osti.gov |
| Desulfotomaculum | Degradation of complex organics; Sulfate reduction | nih.gov |
Environmental Distribution and Fate in Diverse Compartments
Occurrence and Detection in Environmental Matrices as an Emerging Contaminant
2-Dodecoxyethyl hydrogen sulfate (B86663) is recognized as a contaminant of emerging concern. Its inclusion in the NORMAN Suspect List Exchange (NORMAN-SLE) signifies that it is a substance suspected to be present in the environment based on its use patterns and for which monitoring data is still scarce. nih.govnorman-network.comifremer.fr The NORMAN network facilitates collaboration on identifying such compounds in environmental samples using advanced analytical techniques like high-resolution mass spectrometry. ifremer.fr
AES, the class to which 2-Dodecoxyethyl hydrogen sulfate belongs, are widely used in high volumes in products such as laundry detergents, hand dishwashing liquids, and shampoos. cleaninginstitute.orgheraproject.com Consequently, they are frequently detected in various environmental matrices. The primary point of entry is through municipal wastewater treatment plants (WWTPs). canada.ca Despite high removal rates in modern WWTPs, residual amounts can be discharged into surface waters. nih.gov Monitoring studies for the broader AES class have confirmed their presence in WWTP effluents, surface waters, and sediments, though typically at low concentrations (µg/L range). nih.govnih.gov Due to its nature as a high-production-volume chemical, there is a potential for its presence in soil through the application of sewage sludge. heraproject.com However, specific quantitative data on the occurrence of this compound in soil, water, or through human biomonitoring are not widely available in published literature.
Sorption Phenomena and Mobility in Soil and Sediment Systems
The mobility of this compound in soil and sediment is governed by sorption processes. As an anionic surfactant, it generally exhibits lower sorption to soil and sediment compared to cationic or nonionic surfactants. researchgate.net However, the presence of a C12 alkyl chain (a hydrophobic component) means that sorption is still a significant process in its environmental fate. nih.goverasm.org
Sorption of alcohol-based surfactants is strongly correlated with the length of the alkyl chain; longer chains lead to higher sorption coefficients (Kd). nih.gov Research on long-chain alcohols (LCOH), which are the precursors for AES, demonstrates this relationship clearly. nih.gov While specific experimental Kd values for this compound are not documented, data for related LCOHs can be used as a proxy to estimate its behavior. Given that this compound is derived from a C12 alcohol, its sorption is expected to be significant, leading to partitioning from the water column to sludge solids and sediments. nih.govheraproject.com This process reduces its mobility in aquatic and terrestrial systems.
| Compound | Alkyl Chain Length | Measured Kd (L/kg) |
|---|---|---|
| Dodecanol (B89629) (C12 Alcohol) | C12 | 3,000 |
| Tetradecanol (C14 Alcohol) | C14 | 8,490 |
| Hexadecanol (C16 Alcohol) | C16 | 23,800 |
| Octadecanol (C18 Alcohol) | C18 | 78,700 |
Transport and Distribution in Aquatic Ecosystems
The primary pathway for this compound to enter aquatic ecosystems is via the effluent from wastewater treatment plants. canada.ca Once in the aquatic environment, its transport and distribution are primarily limited by two key processes: biodegradation and sorption. nih.goverasm.org
AES are known to be readily biodegradable under both aerobic and anaerobic conditions. cleaninginstitute.orgheraproject.com This rapid biological breakdown is the most significant fate process, substantially reducing the concentration of the parent compound and thus limiting its transport downstream from the discharge point. canada.ca The ultimate biodegradability of AES has been well established, with the molecule breaking down into carbon dioxide, water, and inorganic sulfate. heraproject.com
The portion of the surfactant that does not biodegrade rapidly can be removed from the water column through sorption to suspended solids and bed sediments. erasm.org This partitioning behavior further restricts its movement and distribution within the aquatic system. Consequently, while the main target compartment for surfactants is the hydrosphere, the combination of high removal efficiency in WWTPs, rapid biodegradation, and sorption leads to a minimal environmental impact under normal use conditions. nih.gov
Mass Balance and Environmental Exposure Modeling Approaches
To assess the potential environmental risk of high-volume chemicals like this compound, environmental exposure modeling is employed. These models use data on production volume, use patterns, and physicochemical properties to predict concentrations in various environmental compartments (Predicted Environmental Concentrations, or PECs).
A prominent tool used for this purpose in Europe is the European Union System for the Evaluation of Substances (EUSES). heraproject.com The HERA (Human & Environmental Risk Assessment) project has extensively used EUSES to model the fate of AES in the environment. heraproject.comheraproject.com The model calculates the distribution and degradation of the substance within a standardized, multi-compartment WWTP. For AES, EUSES predicts high removal rates, primarily through biodegradation. heraproject.com The removal efficiency shows some variation with alkyl chain length, with shorter chains being removed slightly more efficiently. heraproject.com
| AES Homologue (Average EO=2.7) | Calculated Degradation in STP |
|---|---|
| C12EO2.7S | 87% |
| C18EO2.7S | 75% |
These modeling approaches, which form the basis of prospective risk assessments, have consistently shown that despite their widespread use, the environmental concentrations of AES are well below levels that would pose a risk to aquatic or sediment environments. nih.gov
Isotopic Fractionation Studies for Tracing Sulfur Cycling
The use of stable isotopes, particularly of sulfur (34S/32S), is a powerful tool for tracing the biogeochemical cycling of sulfur in the environment. These studies have traditionally focused on inorganic sulfur compounds to understand processes like microbial sulfate reduction. However, recent advancements in analytical chemistry have opened the door to studying the isotopic composition of organosulfates, the class of molecules to which this compound belongs. acs.org
A pioneering 2022 study utilized ultra-high-resolution Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) to identify and measure, for the first time, the stable carbon (13C) and sulfur (34S) isotopes of a range of organosulfates in urban aerosols at a molecular level. acs.org The study detected hundreds of 13C32S and dozens of 12C34S organosulfate formulas, demonstrating that it is possible to obtain compound-specific isotopic signatures from complex environmental samples. acs.org
The measured δ34S values of the detected organosulfates varied significantly (from -1‰ to +26‰), suggesting that these isotopic signatures could provide new insights into the precursors and formation mechanisms of these compounds. acs.org While this research focused on secondary organic aerosols and did not specifically analyze anthropogenic surfactants like this compound, it establishes a critical proof-of-concept. The ability to measure the isotopic composition of individual organosulfate molecules holds future promise for tracing the environmental fate of specific industrial compounds and distinguishing them from natural organosulfur compounds in the environment. acs.org
Advanced Analytical and Spectroscopic Characterization Techniques for Research
Chromatographic Separations (e.g., LC-MS, GC-MS) for Identification and Quantification in Complex Mixtures
Chromatographic techniques coupled with mass spectrometry are indispensable for the separation, identification, and quantification of 2-dodecoxyethyl hydrogen sulfate (B86663), especially within intricate mixtures such as environmental samples and consumer products.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a primary tool for analyzing 2-dodecoxyethyl hydrogen sulfate, which is a non-volatile and thermally labile compound. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are employed to separate the analyte from other components in a sample. A study on the metabolic profiling of human hair identified this compound using UHPLC coupled with a high-resolution mass spectrometer (HRMS). researchgate.net The chromatographic separation was achieved using a C18 column with a gradient elution of acetonitrile (B52724) and water containing formic acid. researchgate.net
In another instance, preparative reverse phase HPLC was utilized for the purification of compounds in a mixture where this compound was a component. Furthermore, high-temperature liquid chromatography (HTLC) has been used for the separation and fractionation of extracts containing related compounds.
The table below summarizes typical LC-MS parameters used for the analysis of this compound and related compounds.
| Parameter | Value | Reference |
| Chromatography | ||
| Column | Waters Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) | researchgate.net |
| Mobile Phase A | 2% acetonitrile in deionized water with 0.1% formic acid | researchgate.net |
| Mobile Phase B | 100% acetonitrile with 0.1% formic acid | researchgate.net |
| Flow Rate | 0.25 mL/min | researchgate.net |
| Gradient | 2% B (0-1 min), 2%-99% B (1-11 min), 99% B (11-13 min), 99%-2% B (13-13.01 min), 2% B (13.01-14 min) | researchgate.net |
| Mass Spectrometry | ||
| Instrument | Q Exactive Orbitrap Mass Spectrometer | researchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | researchgate.net |
| Precursor Ion (m/z) | 309.173 [M-H]⁻ | researchgate.net |
| Collision Energy | 60 NCE (Normalized Collision Energy) | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) can be applied for the analysis of volatile derivatives or degradation products of this compound. For instance, a headspace GC-MS technique was employed to measure volatile components in a treated yarn, where this compound was listed as a related compound. google.com
Spectroscopic Methods (e.g., NMR, IR, UV-Vis) for Structural Elucidation and Conformational Analysis
Spectroscopic methods are fundamental for the detailed structural characterization of this compound.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. For instance, IR spectroscopy was used to monitor the progress of a reaction involving an intermediate related to this compound by observing the disappearance of the hydroxyl stretch and the appearance of carbonyl stretches. wikipedia.org
UV-Vis Spectroscopy is less specific for the structural elucidation of aliphatic sulfates like this compound as it lacks a strong chromophore. However, it can be used in formulation analysis or to monitor interactions with other UV-active molecules.
| Spectroscopic Technique | Application for this compound | Key Findings/Observations | Reference |
| ¹H NMR | Structural Elucidation | Multiplet signals for ethoxy and dodecyloxy groups expected in the δ 3.4–3.6 ppm range. | |
| ¹³C NMR | Structural Elucidation | Signals for ethoxy and dodecyloxy carbons expected in the δ 70–75 ppm range. | |
| IR Spectroscopy | Functional Group Analysis & Reaction Monitoring | Can confirm the presence of sulfate and ether groups and monitor reactions involving these functionalities. | wikipedia.org |
Light Scattering Techniques (e.g., Dynamic Light Scattering, Static Light Scattering) for Aggregation Behavior and Particle Sizing
Light scattering techniques are crucial for studying the aggregation behavior of surfactants like this compound in solution, including micelle formation and particle sizing in formulations.
Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectrometry (PCS), is used to determine the size distribution of particles in a suspension or polymers in solution. In the context of formulations containing related compounds, DLS has been used to measure the size of polymer particles and silicone droplets. google.comsrce.hracs.org For instance, in one application, the sample was diluted in deionized water to 2% by weight and filtered before measurement at angles of 90° and 135°. t3db.ca
Static Light Scattering (SLS) can also be employed to determine the primary particle size in formulations. researchgate.net
The table below presents an example of DLS application in a formulation context.
| Parameter | Description | Reference |
| Technique | Dynamic Light Scattering (DLS) / Photon Correlation Spectrometry (PCS) | acs.orgt3db.ca |
| Application | Measurement of particle size in a formulation. | srce.hrt3db.ca |
| Sample Preparation | Dilution in deionized water to 2% by weight, followed by filtration (0.22 µm filter). | t3db.ca |
| Measurement Angles | 90° and 135° | t3db.ca |
Surface Tension Tensiometry and Interfacial Rheology for Characterizing Interfacial Behavior
As a surfactant, the interfacial properties of this compound are of significant interest.
Surface Tension Tensiometry is used to measure the effectiveness of a surfactant in reducing the surface tension of a liquid. It is a key characteristic of surfactants like this compound and its ammonium (B1175870) salt, ammonium lauryl ether sulfate, which are known to lower the surface tension of water. google.comcore.ac.ukgoogle.com Techniques such as the Du Noüy ring method, Wilhelmy plate, pendant drop analysis, and spinning drop tensiometry are commonly used to measure interfacial tension (IFT). t3db.ca For example, in a study of surfactant compositions for hydrocarbon recovery, the IFT of deionized water with no surfactant was 19.52 ± 0.13 mN/m. researchgate.net
Mass Spectrometry-Based Metabolomics for Degradation Pathway Elucidation
Mass spectrometry-based metabolomics is a powerful approach to study the degradation of this compound in biological and environmental systems.
Untargeted metabolomics using UHPLC-HRMS has been successfully applied to identify this compound in human hair samples. researchgate.net This approach allows for the simultaneous detection of the parent compound and its potential metabolites. In such studies, pathway enrichment analysis can be performed to identify metabolic pathways affected by exposure to the compound. google.comresearchgate.net For instance, in a study characterizing the hair metabolome, perturbations in lipid metabolism and amino acid turnover were noted. researchgate.net
The biodegradation of related surfactants like sodium lauryl ether sulphate (SLES) has been studied, and it is known to be biodegradable in soil. google.com High-resolution mass spectrometry is a key technique for identifying the various components and degradation products in such complex environmental mixtures. google.com
The table below outlines the application of metabolomics in the study of this compound.
| Technique | Application | Key Findings | Reference |
| UHPLC-HRMS | Identification in biological samples (human hair) | This compound was identified as a surfactant present in hair. | researchgate.net |
| Pathway Enrichment Analysis | Elucidation of biological impact | Perturbations in metabolic pathways, including lipid and amino acid metabolism, were observed. | researchgate.net |
| High-Resolution Mass Spectrometry | Characterization in environmental matrices | Identification of components in complex mixtures containing SLES. | google.com |
Theoretical and Computational Studies of 2 Dodecoxyethyl Hydrogen Sulfate Systems
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, are used to model the electronic structure of individual molecules with high accuracy. For a surfactant like 2-dodecoxyethyl hydrogen sulfate (B86663), these calculations can elucidate fundamental properties that govern its behavior. By solving approximations of the Schrödinger equation, methods like Density Functional Theory (DFT) can determine the electron distribution, molecular orbital energies, and electrostatic potential.
Detailed research findings from these approaches would typically involve:
Electronic Structure: Calculation of the molecular geometry to find the most stable conformation. The distribution of electron density reveals the polar (sulfate head and ethoxy group) and non-polar (dodecyl tail) regions of the molecule, which is fundamental to its amphiphilic nature.
Reactivity Prediction: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO-LUMO gap can provide a quantitative measure of the molecule's stability and its propensity to engage in chemical reactions. Areas of high or low electrostatic potential on the molecule's surface can predict sites for electrophilic or nucleophilic attack.
Spectroscopic Properties: Quantum chemical methods can predict vibrational frequencies, which correspond to peaks in Infrared (IR) and Raman spectra. dur.ac.uk This allows for the theoretical spectrum to be matched with experimental data to confirm molecular structure and identity. While specific calculations for 2-dodecoxyethyl hydrogen sulfate are not widely published, the methodology is well-established for similar molecules. dur.ac.uk
Table 1: Potential Quantum Chemical Data for this compound
This interactive table outlines the types of data that can be generated for this compound using quantum chemical calculations.
| Property | Description | Computational Method | Potential Insight |
| Optimized Molecular Geometry | The lowest energy 3D structure of the molecule. | DFT, Hartree-Fock | Provides bond lengths, bond angles, and dihedral angles for the most stable conformer. |
| Electrostatic Potential (ESP) Map | A map of the electrostatic potential on the electron density surface. | DFT | Visually identifies electron-rich (negative, hydrophilic) and electron-poor (positive, hydrophobic) regions. |
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | DFT | The energy gap indicates chemical reactivity and kinetic stability. |
| Mulliken/NPA Charges | Calculated partial charges on each atom. | DFT, Hartree-Fock | Quantifies the polarity of different parts of the molecule, such as the sulfate head group. |
| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | DFT | Predicts the positions of peaks in IR and Raman spectra for structural identification. |
Molecular Dynamics Simulations of Self-Assembly, Micellization, and Interfacial Adsorption
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For surfactants, MD is an indispensable tool for studying the dynamic processes of self-assembly into larger structures like micelles. researchgate.netsiemens.com These simulations can model systems containing hundreds of surfactant molecules and thousands of water molecules for time spans ranging from nanoseconds to microseconds. researchgate.netnih.gov
While specific MD studies on this compound are not prevalent in public literature, extensive research on the closely related sodium dodecyl sulfate (SDS) provides a clear blueprint for the insights that can be gained. nih.govrsc.orgsiemens.com
Key research findings from MD simulations of similar surfactants include:
Self-Assembly and Micellization: Simulations can capture the spontaneous aggregation of surfactant monomers from a random distribution in water into spherical or cylindrical micelles. researchgate.net This allows for the determination of the Critical Micelle Concentration (CMC), aggregation number (the number of monomers in a micelle), and the shape and size of the resulting aggregates. siemens.comacs.org
Micelle Structure: MD provides a detailed picture of the micelle, including a dense hydrophobic core formed by the dodecyl tails and a hydrated outer corona composed of the sulfate headgroups. nih.gov Water penetration into the micelle is typically limited to the headgroup region. nih.gov
Interfacial Adsorption: Simulations can model the behavior of surfactant molecules at interfaces, such as the air-water or oil-water interface. This is crucial for understanding how these molecules reduce surface and interfacial tension. The orientation and packing of the surfactant molecules at the interface can be analyzed in detail.
Counterion Distribution: For ionic surfactants, MD simulations reveal the distribution of counterions (e.g., sodium ions) around the charged headgroups of the micelle, showing that a significant fraction of counterions are tightly bound to the micelle surface. siemens.com
Table 2: Typical Parameters and Results from MD Simulations of Anionic Surfactant Micelles
This interactive table shows representative data obtained from MD simulations of a system similar to this compound, such as sodium dodecyl sulfate (SDS).
| Parameter/Result | Typical Value/Observation | Significance | Reference |
| Aggregation Number (Nagg) | 60 - 100 for spherical micelles | Defines the size of the micelle. | rsc.org |
| Micelle Radius | ~20 Å | Characterizes the dimensions of the self-assembled structure. | siemens.com |
| Radius of Gyration (Rg) | ~16 Å | Measures the compactness of the micelle. | siemens.com |
| Water Penetration | Limited to the hydrophilic headgroup region, leaving a dry core. | Confirms the amphiphilic self-assembly model. | nih.gov |
| Counterion Binding | ~75% of counterions located within the first two shells of the micelle. | Explains the partial neutralization of the micelle's charge and its stability. | siemens.com |
| Diffusion Coefficient (Water) | Reduced in the solvation shell of the micelle compared to bulk water. | Shows the effect of the micelle on the local solvent environment. | nih.gov |
Multiscale Modeling Approaches for Predicting Bulk and Interfacial Phenomena
While all-atom MD simulations provide high-resolution detail, their computational cost limits them to relatively small systems and short timescales. acs.org To study macroscopic phenomena like phase behavior or the properties of bulk formulations, multiscale modeling approaches are employed. These methods bridge the gap between the molecular and continuum levels. researchgate.netifpenergiesnouvelles.fr
A common technique is coarse-graining (CG) , where groups of atoms are lumped together into single "beads". acs.orgokayama-u.ac.jp For this compound, the dodecyl tail might be represented by a few hydrophobic beads, while the ethoxy and sulfate groups are represented by hydrophilic beads. This simplification drastically reduces the number of particles in the system, allowing for simulations of much larger length and time scales. aip.orgnih.gov
Dissipative Particle Dynamics (DPD) is a mesoscopic simulation technique that uses soft, repulsive potentials between coarse-grained beads. acs.orgtandfonline.com This allows for even larger systems and longer timescales to be simulated, making it suitable for predicting phase diagrams and complex fluid morphologies. rsc.org DPD models can be parameterized to reproduce macroscopic properties like interfacial tension. tandfonline.commdpi.com
These multiscale approaches can predict:
Phase Diagrams: The formation of different lyotropic liquid crystalline phases (e.g., lamellar, hexagonal) at various surfactant and water concentrations. rsc.org
Bulk Properties: Viscosity and other rheological properties of surfactant solutions. rsc.org
Interfacial Phenomena: The reduction of interfacial tension and the formation of microemulsions, which are critical for many industrial applications. rsc.orgtandfonline.com
Table 3: Comparison of Modeling Approaches for Surfactant Systems
This interactive table compares different computational modeling scales used to study surfactant systems.
| Modeling Scale | Method | Typical System Size | Typical Timescale | Key Applications |
| Quantum Mechanical | DFT | 1 molecule | Static (femtoseconds) | Electronic structure, reactivity, spectra. |
| All-Atom | Molecular Dynamics (MD) | 102-103 molecules | Nanoseconds - Microseconds | Micelle structure, self-assembly mechanism, interfacial adsorption. |
| Coarse-Grained | CG-MD, MARTINI | 104-106 molecules | Microseconds - Milliseconds | Micelle fusion/fission, transitions to cylindrical micelles, membrane interactions. |
| Mesoscale | Dissipative Particle Dynamics (DPD) | 106-109 molecules | Milliseconds - Seconds | Phase diagrams, bulk rheological properties, microemulsion formation. |
Development of Predictive Models for Environmental Fate and Transformation Kinetics
Computational models are increasingly used to predict the environmental fate of chemicals, providing a rapid and cost-effective way to assess persistence, bioaccumulation, and toxicity. For this compound, such models can estimate its behavior when released into aquatic or terrestrial environments.
These predictive models are often based on Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) principles. researchgate.net The core idea is to establish a statistical relationship between the chemical structure of a molecule and a specific property.
The development of these models typically involves:
Data Collection: Gathering experimental data for a range of similar chemicals on properties like biodegradation half-life, soil sorption, and aquatic toxicity.
Molecular Descriptor Calculation: Translating the chemical structure of each molecule into a set of numerical values, or "descriptors." These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum chemical descriptors. Binary fingerprint vectors are also commonly used. rsc.org
Model Building: Using machine learning or statistical methods to build a model that links the descriptors to the experimental property. Support Vector Machines (SVMs) and Bayesian inference are powerful techniques used for this purpose. tandfonline.comrsc.org
Validation: Testing the model's predictive power on a set of chemicals not used during the model-building process.
For this compound, such models could predict key environmental parameters like its biodegradation rate in water and soil, its potential to adsorb to sediment, and its ultimate persistence in the environment. tandfonline.com
Table 4: Components of a Predictive Model for Environmental Fate
This interactive table outlines the key components and steps involved in creating a predictive model for the environmental fate of a chemical like this compound.
| Component | Description | Example for this compound | Reference |
| Target Property | The environmental endpoint to be predicted. | Biodegradation half-life (days) in aerobic water. | tandfonline.com |
| Training Set | A dataset of diverse surfactants with known experimental values for the target property. | Data for various alkyl sulfates and alkyl ether sulfates. | rsc.org |
| Molecular Descriptors | Numerical representations of the molecular structure. | Molecular Weight, LogP, number of ether linkages, topological indices. | rsc.org |
| Modeling Algorithm | The statistical or machine learning method used to create the relationship. | Support Vector Machine (SVM), Multiple Linear Regression, Bayesian Inference. | tandfonline.comrsc.org |
| Prediction | The output of the model for the new chemical. | A predicted half-life with an associated confidence interval. | rsc.org |
| Applicability Domain | The chemical space in which the model's predictions are considered reliable. | Defined by the range of descriptor values in the training set. |
Research Applications and Innovative Formulations in Specialized Fields
Role in Advanced Materials Synthesis and Dispersion Technologies
The utility of 2-dodecoxyethyl hydrogen sulfate (B86663) and its salts extends to the sophisticated realm of advanced materials, where they function as critical components in the synthesis and stabilization of various systems. Their efficacy in these applications is largely attributed to their ability to adsorb at interfaces, thereby reducing interfacial tension and providing electrostatic and steric stabilization.
In the field of nanomaterial stabilization, the sodium salt of 2-dodecoxyethyl hydrogen sulfate, commonly known as sodium lauryl sulfate (SLS) or sodium laureth sulfate (SLES), is instrumental. It is frequently employed to prevent the aggregation of nanoparticles in aqueous solutions. numberanalytics.com For instance, SLES has been successfully used in the stabilization of silica (B1680970) nanoparticles. The addition of SLES during the synthesis of silica nanofluids has been shown to significantly increase their stability, as evidenced by higher zeta potential values and smaller particle sizes. researchgate.net This enhanced stability is crucial for the performance of nanofluids in various applications. Similarly, SLES has been utilized as a capping agent in the chemical precipitation synthesis of cadmium sulfide (B99878) (CdS) nanocrystals, where it plays a key role in controlling particle growth and preventing aggregation, thereby influencing the optical and structural properties of the resulting nanomaterials. researchgate.net Furthermore, in the pharmaceutical field, SLES is used in combination with polymeric stabilizers to prepare polymeric paclitaxel (B517696) nanoparticles, where it contributes to achieving a high negative charge on the nanoparticle surface, which is vital for their stability and prevention of agglomeration. nih.gov
The compound also plays a significant role in the creation and stabilization of aqueous silicone dispersions. The stability of silicone-in-water emulsions is critical for many personal care and industrial products. Research has shown that the degree of ethoxylation in sodium lauryl ether sulfates directly impacts their adsorption behavior at the silicone-water interface. researchgate.net This adsorption is crucial for reducing the interfacial tension and providing the necessary stability to the emulsion droplets, preventing their coalescence. The ability to tailor the ethoxylation level allows for the optimization of emulsion stability for specific applications.
Utilization in Detergency Science and Formulation Optimization Research
In the domain of detergency science, this compound, primarily in the form of SLES, is a cornerstone ingredient in a vast array of cleaning products. Its excellent foaming ability, detergency, and emulsification properties, combined with its relative insensitivity to water hardness, make it a preferred choice for formulators. nih.govjmst.info
Research in detergent formulation is continuously focused on optimizing performance, cost-effectiveness, and environmental compatibility. Studies have investigated the synergistic effects of combining SLES with other types of surfactants, such as nonionic and amphoteric surfactants. For example, a study on liquid detergents for cleaning kitchen utensils in saltwater found that a formulation containing a specific ratio of SLES, cocamidopropyl betaine (B1666868) (CAPB), and alkyl polyglycoside (APG) exhibited the highest cleaning performance against food grease stains, along with good foaming and biodegradability. jmst.info This highlights the importance of formulation optimization to achieve desired performance characteristics in challenging conditions.
Furthermore, research has been conducted to develop specialized detergent formulations for specific applications, such as the washing of flame-retardant textiles. The selection of surfactants in such formulations is critical to ensure the longevity of the flame-retardant properties of the fabric. srce.hr The goal is to create a cleaning system that effectively removes soil without negatively impacting the specialized finish of the textile. The versatility of SLES allows it to be a key component in these optimized systems. Modern detergent formulations are complex mixtures, and the role of each ingredient is carefully considered to achieve a balance of cleaning efficacy, fabric care, and user experience. researchgate.netblogspot.com
Exploration in Environmental Remediation Technologies and Water Treatment Processes
The unique properties of this compound and its ethoxylated variants are being explored for their potential in environmental remediation and water treatment. Their ability to increase the solubility of hydrophobic organic compounds makes them promising candidates for surfactant-enhanced remediation (SER) of contaminated sites.
Research has demonstrated that ethoxylated alkyl sulfate surfactants, including those with a dodecyl chain, can be effective in the remediation of soil and groundwater contaminated with substances like naphthalene (B1677914). A key finding is that increasing the degree of ethoxylation in these surfactants leads to enhanced solubilization of naphthalene. researchgate.net Furthermore, these ethoxylated anionic surfactants exhibit lower sorption on soil compared to their non-ethoxylated counterparts and nonionic surfactants, which is a significant advantage as it means more surfactant remains available in the aqueous phase to mobilize contaminants. However, their ready biodegradability can be a concern in aerobic subsurface systems, requiring careful consideration in the design of remediation strategies.
In the context of water treatment, while not a primary treatment agent itself, the principles of its function in solubilization are relevant. The ability of SLES to form micelles that can encapsulate non-polar substances is a fundamental concept in colloid and surface science that finds parallels in various separation and purification processes.
Contributions to Enhanced Oil Recovery Research and Subsurface Flow Dynamics
The petroleum industry has extensively researched the application of surfactants for enhanced oil recovery (EOR), a tertiary method aimed at extracting residual oil trapped in reservoirs after primary and secondary recovery methods have been exhausted. esimtech.commdpi.compiche.org.pk this compound, in its salt form (SLES), has been a subject of these investigations due to its ability to drastically reduce the interfacial tension (IFT) between oil and water and to alter the wettability of the reservoir rock. researchgate.netacs.orgresearchgate.net
The primary mechanism by which SLES enhances oil recovery is by lowering the IFT to ultra-low values, which reduces the capillary forces that trap oil in the porous rock matrix, allowing it to be mobilized and displaced by the injected fluid. esimtech.com Core flooding experiments, which simulate reservoir conditions in a laboratory setting, have demonstrated the effectiveness of SLES. In one such study, injecting a solution of SLES into high-porosity core samples resulted in a significant increase in oil recovery compared to water flooding alone. piche.org.pk
Research has also explored the synergistic effects of combining SLES with other chemical agents. For instance, studies have investigated the use of SLES in conjunction with nanoparticles and low-salinity water in fractured carbonate reservoirs. youtube.com This combined approach has shown promise in improving oil recovery by simultaneously reducing IFT and altering the rock's wettability to a more water-wet state, which facilitates oil release. The dynamics of subsurface flow are complex, and the addition of surfactants like SLES introduces further intricacies related to adsorption onto the rock surface and interactions with other chemicals and the reservoir brine. rice.eduonepetro.org Understanding these interactions is crucial for designing effective surfactant flooding strategies.
Innovations in Surfactant Design for Tailored Functionalities and Performance
The ongoing demand for surfactants with improved performance, better environmental profiles, and suitability for specialized applications drives continuous innovation in surfactant design. While this compound is a well-established surfactant, the principles of its molecular structure are being leveraged to design new and improved surfactant systems.
One area of innovation involves the development of alkylphenol ethoxylate (APEO)-free surfactants for applications like emulsion polymerization. Due to environmental concerns associated with APEOs, there is a strong push to find effective alternatives. Alkyl ether sulfates, which share a similar structural motif with SLES, have been developed as "drop-in" replacements for APEO-based surfactants, offering comparable performance in stabilizing micelles during polymerization.
Furthermore, the concept of tailoring surfactant properties by modifying the molecular structure is a key area of research. For example, the degree of ethoxylation in SLES can be varied to fine-tune its properties, such as its solubility and micellization behavior. researchgate.net This allows for the creation of surfactants with optimized performance for specific conditions, such as temperature and salinity. The development of new surfactant architectures, including gemini (B1671429) surfactants with two hydrophobic tails and two hydrophilic head groups, represents another frontier in surfactant innovation, offering potentially superior properties for applications like EOR. onepetro.org The use of advanced characterization techniques, such as Atomic Force Microscopy (AFM), is also aiding in the rational design of new surfactants by allowing for the investigation of their behavior at interfaces. youtube.com
Future Research Directions and Unanswered Questions
Elucidation of Complex Environmental Transformation Pathways and Metabolite Fingerprinting
The biodegradation of alcohol ethoxy sulfates like 2-Dodecoxyethyl hydrogen sulfate (B86663) is known to initiate through several routes. heraproject.com Future research must focus on a more granular understanding of these competing pathways and the resulting metabolites. The primary known degradation mechanisms for AES compounds include:
ω- and β-oxidation: The gradual shortening of the C12 alkyl chain.
Sulfate ester hydrolysis: Enzymatic cleavage of the sulfate group to yield the corresponding alcohol ethoxylate (2-dodecoxyethanol). heraproject.com
Ether bond cleavage: Scission within the ethoxylate chain, which can occur either centrally or at the end of the molecule, producing an alcohol or an oligo(ethylene glycol) sulfate. heraproject.comwikipedia.org
While these general pathways are established, the specific conditions that favor one pathway over another for 2-Dodecoxyethyl hydrogen sulfate are not well understood. Advanced analytical techniques are required to create a comprehensive "metabolite fingerprint." Mass spectrometry (MS), particularly in MS/MS mode, is a powerful tool for this purpose. The identification of sulfated metabolites often relies on detecting characteristic neutral losses or specific fragment ions. nih.gov For instance, the fragmentation of sulfated aliphatic alcohols can produce a characteristic ion at m/z 97, indicating the sulfate group is attached to an sp³ carbon. nih.gov
Future investigations should aim to build a detailed library of metabolites for this compound under various environmental conditions (e.g., aerobic vs. anaerobic, different microbial consortia). This involves identifying and quantifying transient intermediates, which is crucial for a complete environmental risk assessment, as some metabolites may be more persistent or ecotoxic than the parent compound. heraproject.com
Table 1: Known Initial Biodegradation Pathways for Alcohol Ethoxy Sulfates
| Pathway | Description | Resulting Intermediates |
|---|---|---|
| Alkyl Chain Oxidation | ω- and β-oxidation of the dodecyl group. | Short-chain fatty acids |
| Sulfate Hydrolysis | Enzymatic cleavage of the sulfate ester bond. | 2-Dodecoxyethanol |
| Ether Cleavage | Scission of the ether linkage. | Dodecanol (B89629), Ethylene (B1197577) glycol sulfate |
Development of Advanced Sustainable and Bio-Renewable Synthetic Strategies
The conventional synthesis of this compound involves a two-step process: the ethoxylation of dodecyl alcohol followed by sulfation. wikipedia.orgnih.gov Dodecyl alcohol is treated with ethylene oxide, typically under pressure and high temperature with a catalyst like potassium hydroxide (B78521), to form an alcohol ethoxylate. wikipedia.org The subsequent sulfation is achieved using agents like sulfur trioxide or chlorosulfonic acid, followed by neutralization. wikipedia.orggoogle.com
Future research must prioritize the development of more sustainable and bio-renewable synthetic routes. Key areas of focus include:
Bio-based Feedstocks: Utilizing dodecyl alcohol derived from renewable plant oils or microbial fermentation rather than petrochemical sources.
Greener Catalysts: Exploring enzymatic or solid acid catalysts for the ethoxylation step to replace harsh alkaline catalysts and reduce energy consumption.
Alternative Sulfating Agents: Investigating milder and more selective sulfating agents to minimize byproduct formation.
Direct Bio-synthesis: A long-term goal is the engineering of microbial pathways to directly produce ethoxylated and sulfated molecules, bypassing traditional chemical synthesis entirely.
Recent studies have explored optimizing reaction conditions for sulfation to improve yield and reduce hydrolysis, which are steps toward greener chemical processing. scispace.com For example, research into the direct conversion of ethoxylated fatty alcohol sulfate using sodium sulfite (B76179) has shown promising yields under specific temperature and concentration conditions. scispace.com
Table 2: Comparison of Synthetic Strategies for Ethoxylated Alkyl Sulfates
| Strategy | Description | Advantages | Challenges |
|---|---|---|---|
| Conventional Synthesis | Ethoxylation of petrochemical-derived alcohol followed by sulfation with SO₃ or HSO₃Cl. wikipedia.org | Established, high-volume process. | Relies on fossil fuels, harsh reaction conditions, potential for hazardous byproducts. |
| Bio-Renewable Synthesis | Using bio-derived fatty alcohols as a starting material. | Reduced carbon footprint, use of renewable resources. | Cost-competitiveness, scaling of feedstock production. |
| Enzymatic Catalysis | Using enzymes (e.g., lipases) for synthesis steps. | High selectivity, mild reaction conditions, reduced waste. | Enzyme stability, cost, and reusability. |
Refinement of Predictive Models for Environmental Behavior and Remediation Efficacy
Predictive models, such as Quantitative Structure-Activity Relationships (QSARs), are essential tools for assessing the environmental fate of chemicals. For surfactants like this compound, these models can predict properties like sorption to sediment and sludge, bioavailability, and potential for bioaccumulation. nih.gov
Existing models for alcohol ethoxylates (AE) and their sulfated counterparts (AES) often correlate properties with the alkyl chain length and the degree of ethoxylation. nih.goverasm.org For example, sorption to solids generally increases with the length of the alkyl chain, which in turn reduces the fraction of the chemical that is bioavailable in the water column. nih.gov However, these are often general models for a class of compounds.
Future research should focus on refining these models to be more specific for individual homologs like this compound. This requires:
Generating Homolog-Specific Data: Acquiring precise experimental data on the sorption coefficients (Koc), biodegradation rates, and toxicity for this compound specifically, rather than relying on averages for C12-14 AES mixtures.
Incorporating Advanced Descriptors: Moving beyond simple chain length descriptors to include quantum chemical parameters and 3D molecular properties that can better capture the interactions of the molecule with microbial enzymes and environmental matrices.
Machine Learning Integration: Employing machine learning algorithms (e.g., ridge, lasso, elastic net) to develop more robust and accurate predictive models from large datasets, capable of handling complex, non-linear relationships between molecular structure and environmental behavior. mdpi.com The application of the Target Lipid Model (TLM) has already shown success in predicting the toxicity of branched alcohol ethoxylates and could be adapted for AES compounds. researchgate.net
Design of Next-Generation Ethoxylated Alkyl Sulfates with Enhanced Performance and Controlled Degradability
A significant frontier in surfactant science is the rational design of molecules that offer high performance during use but are engineered for rapid and complete degradation after disposal. For ethoxylated alkyl sulfates, this involves strategically modifying the molecular structure to enhance biodegradability without compromising surfactant properties.
Future research in this area should explore:
Controlled Branching: Introducing specific types of branching in the C12 alkyl chain. While extensive branching can sometimes hinder biodegradation, carefully placed methyl groups could potentially disrupt crystal packing, improve water solubility, and offer new sites for enzymatic attack without creating persistent metabolites. Studies on branched alcohol ethoxylates indicate they can meet criteria for being readily biodegradable. researchgate.net
Ester and Amide Linkages: Incorporating hydrolyzable linkages (e.g., ester groups) within the alkyl chain or between the alkyl and ethoxy groups. These "cleavable" surfactants are designed to break down into smaller, more readily biodegradable fragments via simple chemical or enzymatic hydrolysis.
Optimizing the Ethoxylate Chain: While this compound has a single ethoxy unit, designing next-generation molecules could involve creating very short, uniform ethoxylate chains or incorporating propylene (B89431) oxide units to alter solubility and degradation kinetics. The goal is to avoid the formation of recalcitrant, long-chain polyethylene (B3416737) glycol-like metabolites.
This design process represents a shift from assessing existing chemicals to proactively creating new ones with environmental safety built into their molecular structure from the outset.
Integration of Multi-Omics Approaches in Microbial Biodegradation Research
To truly understand the biodegradation of this compound, it is essential to look inside the "black box" of the microbial communities responsible for its breakdown. Multi-omics approaches—genomics, transcriptomics, proteomics, and metabolomics—provide an unprecedentedly detailed view of these biological processes. nih.gov
The application of these techniques to the study of this compound degradation could answer several key questions:
Who is there? (Metagenomics): Identifying the full spectrum of microbial species present in an environment that can degrade the surfactant. Studies on SLES have already implicated bacteria from the Pseudomonas, Acinetobacter, Klebsiella, and Serratia genera. nih.govub.ac.id
What are they capable of? (Genomics): Sequencing the genomes of key degrading bacteria to identify all potential catabolic genes and reconstruct complete degradation pathways.
What are they doing? (Transcriptomics/Proteomics): Measuring which genes are being expressed and which enzymes are being produced in the presence of the surfactant. This can confirm which degradation pathways are active under specific conditions.
What are the results? (Metabolomics): Identifying the full range of metabolites produced during degradation, which links the genetic potential and enzymatic activity to the actual chemical transformations occurring. nih.gov
Q & A
Q. What are the key considerations for synthesizing 2-dodecoxyethyl hydrogen sulfate with high purity, and how can synthesis efficiency be optimized?
Synthesis of this compound involves sulfation of dodecyl alcohol derivatives. Key steps include:
- Reagent Selection : Use sulfur trioxide or chlorosulfonic acid as sulfating agents to minimize byproducts.
- Temperature Control : Maintain temperatures below 40°C to prevent decomposition .
- Neutralization : Post-synthesis neutralization with sodium hydroxide ensures stability, but residual sodium ions must be removed via dialysis or ion exchange to avoid interference in downstream applications .
- Purity Verification : Employ nuclear magnetic resonance (NMR) to confirm sulfate group attachment and gas chromatography (GC) to detect unreacted dodecol derivatives .
Q. How can researchers characterize the thermal stability and phase transitions of this compound?
Thermal characterization methods include:
- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points, glass transitions) by heating samples at 5–10°C/min under nitrogen .
- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures and residual ash content under controlled atmospheres .
- Impedance Spectroscopy : Measure proton conductivity changes with temperature, particularly in hydrated vs. anhydrous forms, to assess suitability for electrochemical applications .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Operate in fume hoods to avoid inhalation of aerosols.
- Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal and segregate from halogenated solvents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported proton conductivity values for this compound across studies?
Discrepancies in conductivity often arise from:
- Hydration Levels : Conductivity increases with water content due to enhanced proton mobility. Standardize humidity (e.g., 90% RH) during impedance measurements .
- Crystallinity vs. Amorphous Phases : Use X-ray diffraction (XRD) to correlate crystallinity with conductivity. Amorphous regions typically exhibit higher ionic mobility .
- Electrode Polarization : Apply blocking electrodes (e.g., platinum) and validate results via Kramers-Kronig transforms to minimize measurement artifacts .
Q. What advanced computational methods can predict the interaction of this compound with biological membranes?
- Molecular Dynamics (MD) Simulations : Model the surfactant’s insertion into lipid bilayers using force fields like CHARMM or AMBER. Track parameters such as bilayer thickness and lipid tail order parameters .
- Free Energy Calculations : Use umbrella sampling to quantify the energy barrier for surfactant penetration into membranes, identifying critical alkyl chain interactions .
- Validation : Compare simulation results with experimental data from fluorescence anisotropy or calorimetry to refine computational models .
Q. How can researchers design experiments to evaluate the environmental impact of this compound degradation byproducts?
- Aerobic/Anaerobic Degradation Studies : Incubate the compound with soil or water samples under controlled O₂ levels. Monitor sulfate release via ion chromatography and track intermediate metabolites (e.g., dodecanol) via GC-MS .
- Toxicity Assays : Use Daphnia magna or Vibrio fischeri bioluminescence assays to assess acute toxicity of degradation products .
- Statistical Analysis : Apply ANOVA to compare degradation rates across environmental conditions (pH, temperature) and identify significant variables .
Methodological Guidelines
- Data Presentation : Use tables to compare proton conductivity across hydration levels (e.g., 50% vs. 90% RH) and graphs to illustrate thermal decomposition profiles .
- Literature Review : Prioritize peer-reviewed journals over vendor databases (e.g., exclude ) to ensure data reliability .
- Ethical Compliance : For studies involving biological systems, adhere to institutional review protocols for waste disposal and toxicity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
